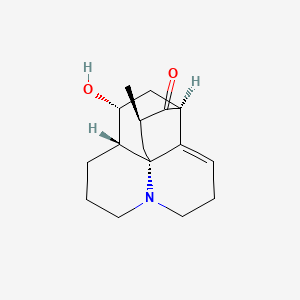
Acrifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrifoline is a quinolizidine alkaloid that is lycopodine having a C=C double bond at the 11-position, a keto substituent at the 8-position and the keto group at position 5 replaced by a beta-hydroxy group. It derives from a lycopodine.
Aplicaciones Científicas De Investigación
Acrifoline exhibits significant biological activities, including inhibition of various kinases and potential anticancer properties.
Kinase Inhibition
Research indicates that this compound inhibits several key kinases involved in cellular processes:
- DYRK1A : Inhibition with an IC50 of 0.075 μM.
- CLK1 : Inhibition with an IC50 of 0.17 μM.
- GSK3 : Inhibition with an IC50 of 2 μM.
- CDK1 : Inhibition with an IC50 of 5.3 μM.
- CDK5 : Inhibition with an IC50 of 9 μM .
This profile suggests this compound's potential use in therapeutic strategies targeting diseases where these kinases play a crucial role, such as cancer and neurodegenerative disorders.
Anticancer Properties
This compound and its derivatives have shown promise as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanisms include:
Neuroprotective Effects
This compound may also offer neuroprotective benefits, particularly in the context of Alzheimer's disease. Its mechanism involves cholinesterase inhibition, which enhances neurotransmission within cholinergic synapses, potentially alleviating cognitive deficits associated with neurodegenerative diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. This compound's derivatives have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Study on Anticancer Activity
In a study conducted by Deekshitha et al., this compound derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, leading to increased apoptosis rates in malignant cells .
Neuroprotective Study
Another research highlighted the neuroprotective effects of this compound analogs in mouse models subjected to oxidative stress induced by hydrogen peroxide. The study found that these compounds improved cognitive performance and reduced neuronal damage .
Table 1: Biological Activities of this compound Derivatives
| Compound | Target Kinase | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | DYRK1A | 0.075 | Inhibitor |
| This compound | CLK1 | 0.17 | Inhibitor |
| This compound | GSK3 | 2 | Inhibitor |
| This compound | CDK1 | 5.3 | Inhibitor |
| This compound | CDK5 | 9 | Inhibitor |
Table 2: Summary of Anticancer Efficacy Studies
| Study Reference | Cell Line | Effect Observed |
|---|---|---|
| Deekshitha et al., 2019 | MCF-7 | Significant cytotoxicity |
| Nature Research, 2020 | A549 | Induction of apoptosis |
| PMC Study, 2023 | HT29 | Growth inhibition |
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
(1S,10S,11R,13S,15R)-11-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-14-one |
InChI |
InChI=1S/C16H23NO2/c1-10-9-16-12-4-2-6-17(16)7-3-5-13(16)14(18)8-11(12)15(10)19/h4,10-11,13-14,18H,2-3,5-9H2,1H3/t10-,11+,13-,14-,16-/m1/s1 |
Clave InChI |
NKDOONPOQHRNLY-DVAKLYJDSA-N |
SMILES |
CC1CC23C4CCCN2CCC=C3C(C1=O)CC4O |
SMILES isomérico |
C[C@@H]1C[C@@]23[C@@H]4CCCN2CCC=C3[C@@H](C1=O)C[C@H]4O |
SMILES canónico |
CC1CC23C4CCCN2CCC=C3C(C1=O)CC4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















